molecular formula C14H20N2O5S B2962789 4-(N,N-dimethylsulfamoyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide CAS No. 2034202-23-6

4-(N,N-dimethylsulfamoyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide

Cat. No. B2962789
M. Wt: 328.38
InChI Key: DMSIOKICNBVAPZ-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide, also known as DTB or DTBZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of diseases such as Parkinson's and Alzheimer's.

Scientific Research Applications

Synthesis and Potential CNS Agents Research on related compounds, such as the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives, highlights the exploration of potential central nervous system (CNS) agents. These compounds have shown significant antitetrabenazine activity, which is a characteristic of many antidepressants, suggesting their potential utility in treating CNS disorders (Martin et al., 1981).

Antimicrobial Activity The synthesis and evaluation of benzamides and sulfonamide derivatives for their antimicrobial properties are another area of interest. For example, novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives carrying the biologically active sulfonamide moiety have been synthesized, displaying interesting antimicrobial activity against a range of bacteria and fungi (Ghorab et al., 2017).

Herbicide Research Compounds structurally similar to 4-(N,N-dimethylsulfamoyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide have also been explored for their potential as herbicides. Research dating back to 1970 on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, showed herbicidal activity on annual and perennial grasses, suggesting potential agricultural utility (Viste et al., 1970).

Enzyme Inhibition and Molecular Docking The exploration of benzamides in enzyme inhibition and molecular docking studies has led to the identification of compounds with potential therapeutic applications. For instance, novel benzenesulfonamide derivatives have been synthesized and shown to possess selective endothelin receptor-A antagonist properties, which could be useful in treating diseases related to endothelin signaling (Wu et al., 1997).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-16(2)22(19,20)12-5-3-11(4-6-12)13(17)15-9-14(18)7-8-21-10-14/h3-6,18H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSIOKICNBVAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide

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